Product packaging for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one(Cat. No.:)

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11874429
M. Wt: 230.31 g/mol
InChI Key: HPLFHIVBNWJSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a chemical building block based on the 1,8-diazaspiro[4.5]decane scaffold, which is of significant interest in medicinal chemistry and drug discovery. This spirocyclic framework is recognized as a privileged structure for developing potent and selective enzyme inhibitors. Specifically, analogues of 1,8-diazaspiro[4.5]decan-2-one have been identified as key chemotypes in the discovery of novel type III allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a promising therapeutic target for treating inflammatory diseases and pathological necroptosis . Furthermore, this core structure has been utilized in the development of potent, selective, and orally bioavailable inhibitors of CDK8, a Mediator complex-associated kinase implicated in colorectal cancer and other malignancies . The incorporation of a phenyl substituent at the N1 position makes this compound a versatile intermediate for further synthetic elaboration. Researchers can leverage this compound as a critical precursor in structure-activity relationship (SAR) studies, using it to explore various substitutions and optimize pharmacological properties for novel therapeutic agents. This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B11874429 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-phenyl-1,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H18N2O/c17-13-6-7-14(8-10-15-11-9-14)16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

HPLFHIVBNWJSNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenyl 1,8 Diazaspiro 4.5 Decan 2 One and Analogous Spirocyclic Lactams

Retrosynthetic Analysis of the Diazaspiro[4.5]decan-2-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally disconnecting the structure into simpler, commercially available starting materials. The key to this process is identifying strategic bond disconnections that correspond to reliable and high-yielding forward reactions.

For the diazaspiro[4.5]decan-2-one core, a primary disconnection can be made at the amide bond within the lactam ring, suggesting a final lactamization step. This leads to a linear amino acid precursor. Further disconnection of the spirocyclic junction often involves breaking a carbon-carbon or carbon-heteroatom bond formed in a key ring-forming reaction. Common retrosynthetic strategies for related diazaspiro[4.5]decane systems often involve disconnections that lead back to a piperidine-containing fragment and a separate component that will form the second heterocyclic ring. For instance, a plausible retrosynthetic pathway for a generic diazaspiro[4.5]decan-2-one could involve the following disconnections:

Amide bond disconnection: This simplifies the lactam to a spirocyclic amino acid or a related precursor.

Spirocyclic C-N bond disconnection: This could reveal a piperidone derivative and a suitable difunctionalized building block.

Domino or cascade reaction disconnection: Recognizing that the entire spirocycle could be assembled in a single transformation from simpler acyclic or monocyclic precursors.

These disconnections pave the way for a variety of synthetic approaches, including multicomponent reactions, domino sequences, and cyclization strategies, which will be explored in the subsequent sections.

Catalytic Asymmetric Synthesis Strategies for Spirocyclic Lactams

The development of catalytic asymmetric methods for the synthesis of spirocyclic lactams is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful strategies have emerged, leveraging transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity and diastereoselectivity.

A notable advancement in the synthesis of spirocyclic β-lactams is the copper-catalyzed Kinugasa/Michael domino reaction. This methodology allows for the desymmetrization of prochiral cyclohexadienones to generate chiral spirocyclic lactams with excellent stereoselectivity. jyu.finih.gov In a typical reaction, an alkyne-tethered cyclohexadienone is reacted with a nitrone in the presence of a chiral copper catalyst. jyu.fi This process can create up to four contiguous stereocenters, including a quaternary and a tetra-substituted stereocenter, with high enantiomeric excess (up to 97% ee) and diastereomeric ratio (>20:1 dr). jyu.finih.gov

The reaction proceeds through an initial copper-catalyzed Kinugasa reaction between the alkyne and the nitrone to form a β-lactam. This is followed by an intramolecular Michael addition, which establishes the spirocyclic framework. The choice of the chiral ligand for the copper catalyst is crucial for achieving high levels of stereocontrol.

Table 1: Copper-Catalyzed Kinugasa/Michael Domino Reaction for Spirocyclic β-Lactams

Starting Materials Catalyst System Product Type Stereoselectivity Reference
Alkyne-tethered cyclohexadienones, Nitrones Chiral Copper Catalyst Spirocyclic β-lactams Up to 97% ee, >20:1 dr jyu.finih.gov

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations, including the synthesis of spirocyclic lactams. In the context of δ-lactam synthesis, NHC-catalyzed oxidative annulation reactions offer a powerful approach. For example, an NHC-catalyzed oxidative formal [4 + 2] annulation of acylhydrazones with saturated carboxylic acids bearing a γ-hydrogen has been developed to construct δ-lactams with a chiral carbon stereocenter. nih.gov This strategy relies on an in situ activation of the carboxylic acid.

While the direct synthesis of the target 1-phenyl-1,8-diazaspiro[4.5]decan-2-one via this method is not explicitly reported, the underlying principle of NHC-catalyzed annulation is applicable to the construction of various spirocyclic lactam scaffolds. For instance, NHC-catalyzed [3 + 2] annulation reactions of bromoenals with 3-aminooxindoles have been successfully employed to synthesize spirocyclic oxindolo-γ-lactams in good yields with high diastereo- and enantioselectivities. rsc.org These examples highlight the potential of NHC catalysis in the asymmetric synthesis of complex spirocyclic systems.

Isothiourea derivatives, particularly chiral ones, have proven to be effective Lewis base catalysts for asymmetric synthesis. A notable application is in the Mannich/lactamization cascade reaction for the construction of spirocyclic β-lactams. For instance, the reaction of aryl acetic acids with isatin-derived ketimines, catalyzed by the isothiourea catalyst homobenzotetramisole (HBTM), affords a range of structurally diverse spirooxindole β-lactams. researchgate.net

This cascade process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid, which then reacts with the isothiourea catalyst to form a reactive acyl isothiouronium intermediate. This intermediate then undergoes a stereocontrolled Mannich reaction with the ketimine, followed by an intramolecular lactamization to furnish the spirocyclic β-lactam with two vicinal stereogenic centers in good to high yields and with good to excellent stereoselectivities. researchgate.net

Oxidative Cyclization and Dearomatization Approaches to Spirocycles

Oxidative cyclization and dearomatization reactions provide a powerful and direct means to construct spirocyclic systems from readily available aromatic precursors. Hypervalent iodine reagents have been particularly instrumental in effecting these transformations.

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and phenyliodine(III) diacetate (PIDA), are versatile oxidants that can promote intramolecular cyclizations to form spirocyclic lactams. nih.gov These reagents are more environmentally benign than many heavy metal oxidants.

PIFA, being more electrophilic than PIDA, is often used for the dearomative spirocyclization of phenolic derivatives. nih.govacs.org For instance, substituted anilides can be reacted with PIFA in trifluoroethanol (TFE) at room temperature to afford functionalized spirolactams in good yields. nih.gov Similarly, PIFA can mediate the spirocyclization of phenylacetamides to yield spirocyclic lactams. nih.gov

PIDA has also been widely employed in oxidative spirocyclization reactions. It can mediate the spirocyclization of phenolic ketones and amides to generate spirocyclohexadienonic ketals and lactams. nih.govmdpi.com The choice of solvent can be critical in these reactions, with fluorinated alcohols like TFE often promoting the desired cyclization. rsc.org

The mechanism of these reactions generally involves the activation of the substrate by the hypervalent iodine reagent, followed by an intramolecular nucleophilic attack to form the spirocyclic ring system. This approach offers a direct and efficient route to a variety of spirolactams from simple aromatic precursors.

Table 2: Hypervalent Iodine Reagent Mediated Spirocyclization

Reagent Substrate Type Product Type Key Features Reference(s)
PIFA Substituted anilides, Phenylacetamides Spirolactams Dearomative cyclization, mild conditions nih.gov
PIDA Phenolic ketones, Amides Spirocyclohexadienonic ketals, Spirolactams Oxidative spirocyclization nih.govmdpi.com

Electrochemical Dearomatization and Spiro Compound Formation

Electrochemical dearomatization has emerged as a powerful and environmentally friendly strategy for the synthesis of spirocyclic compounds from simple aromatic precursors. nih.govnih.gov This method avoids the need for stoichiometric chemical oxidants, often generating less waste and operating under milder conditions. The core principle involves the electrochemical oxidation of an electron-rich aromatic ring, which generates a reactive cation-radical intermediate. This intermediate is then susceptible to intramolecular attack by a tethered nucleophile, leading to the formation of the spirocyclic core. rsc.org

This sustainable approach has been successfully applied to the synthesis of various spiro[4.5]dienones and their derivatives. nih.gov For instance, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been developed, showcasing broad substrate scope and good diastereoselectivity. rsc.org This process circumvents the need for external oxidants and high temperatures, representing a significant advancement in the synthesis of complex spirocyclic lactams. rsc.org Mechanistic studies suggest that these reactions can proceed through a radical-initiated dearomative cyclization, often facilitated by mediators like ferrocenium (B1229745) cations. rsc.org The versatility of this electrochemical approach makes it a valuable tool for converting flat, two-dimensional aromatic compounds into complex, three-dimensional spirocyclic structures. nih.gov

Multicomponent Reaction (MCR) Approaches to Spirocyclic Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex molecules like spirocyclic lactams. nih.gov These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. nih.govrsc.org

A prominent MCR strategy for synthesizing spirocyclic systems is the Knoevenagel/Michael/Cyclization domino reaction. This sequence begins with a Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde or ketone. The resulting electron-deficient alkene then undergoes a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to furnish the final spirocyclic product. acs.org

This methodology has been effectively used for the synthesis of various spiro compounds, including those with potential biological activity. mdpi.comresearchgate.net For example, the reaction of isatin, malononitrile, and a C-H acid like a barbituric acid derivative can be catalyzed to produce spiro-oxindole derivatives in good to excellent yields. mdpi.com The efficiency of this domino reaction is often enhanced by employing techniques such as microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net The mechanism involves the in situ generation of Knoevenagel and Michael adducts, which then undergo a cascade spiro-cyclization. acs.org

Table 1: Examples of Spirocyclic Compounds Synthesized via Knoevenagel/Michael/Cyclization Domino Reactions. mdpi.com
EntryStarting MaterialsProductYield (%)
1Isatin, Malononitrile, Barbituric acidSpiro[indole-3,5'-pyrimidine] derivative98
2N-methylisatin, Malononitrile, Barbituric acidSpiro[indole-3,5'-pyrimidine] derivative95
35-Chloroisatin, Malononitrile, Barbituric acidSpiro[indole-3,5'-pyrimidine] derivative92

Pseudo four-component reactions are a subclass of MCRs where three starting materials are used, but one of them is incorporated twice into the final product. A classic example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849). nih.gov The mechanism of such reactions typically involves a cascade of well-known transformations, such as Knoevenagel condensation, Michael addition, and cyclocondensation. nih.gov

While direct examples for the synthesis of this compound using a pseudo four-component reaction are not extensively documented, the principles can be applied. For instance, the Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, is a powerful tool for creating diverse heterocyclic molecules, including complex lactam structures. researchgate.net By designing substrates with appropriate functionalities, it is conceivable to devise a pseudo-component Ugi-type reaction that leads to the formation of spirocyclic bis-β-lactams or related structures. researchgate.net This approach holds potential for the rapid assembly of complex spiro-lactam libraries from simple, readily available starting materials.

Green Chemistry Principles in Spirocyclic Lactam Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like spirocyclic lactams. Key strategies include the use of alternative energy sources like microwaves and the implementation of aqueous or solvent-free reaction conditions.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. rsc.orgresearchgate.net When combined with the use of water as a solvent, this technique provides a particularly sustainable route for the synthesis of heterocyclic compounds. researchgate.net

The application of microwave irradiation to multicomponent reactions for the synthesis of spiro heterocycles is well-established. rsc.org For example, the catalyst-free synthesis of functionalized spiro-oxindoles has been achieved in an aqueous medium under microwave irradiation, demonstrating excellent yields and short reaction times. rsc.org This approach is not only environmentally benign but also highly efficient for generating libraries of complex molecules. researchgate.net While conventional heating and continuous flow methods can sometimes offer better yields for specific spiro-β-lactam syntheses, microwave-assisted methods remain a rapid and valuable tool, particularly in the early stages of drug discovery. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Spiro-β-lactam Synthesis. nih.gov
ProductMethodReaction TimeOverall Yield (%)
Spiroisoxazoline-β-lactam 6aConventional Heating24 h85
Microwave Irradiation24 h65
Spiroisoxazoline-β-lactam 6eConventional Heating24 h98
Microwave Irradiation24 h79

The use of molecular iodine as a catalyst aligns with green chemistry principles due to its low cost, low toxicity, and operational simplicity. Iodine-catalyzed reactions can often be performed under solvent-free conditions, further reducing the environmental impact of the synthesis. rsc.org Hypervalent iodine reagents, in particular, have been extensively used for the synthesis of spirocyclic scaffolds through dearomatization processes. beilstein-journals.org

These reagents can be used in stoichiometric or catalytic amounts to mediate intramolecular cyclizations of substrates like N-acyltyramines or N-protected tyrosine to form spirodienones and spirolactones. beilstein-journals.org The in-situ generation of the active iodine(III) species from an iodoarene precursor using a terminal oxidant like m-chloroperbenzoic acid (mCPBA) represents a catalytic approach. beilstein-journals.org This methodology has been successfully applied to the synthesis of spirocyclic lactams from phenylacetamides, providing a valuable route to these complex structures under mild and often solvent-free conditions. beilstein-journals.org

Ionic Liquid Organocatalysis

Ionic liquids (ILs) have gained considerable attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional organic solvents. researchgate.netmdpi.com In the context of spirocyclic lactam synthesis, ionic liquids can serve dual roles as both the reaction medium and the catalyst, often leading to improved yields, selectivities, and easier product isolation. researchgate.net

Chiral ionic liquids (CILs) are a particularly interesting subclass that can be employed as organocatalysts in asymmetric synthesis. eurekaselect.com These CILs, often derived from natural sources like amino acids, can induce chirality in the final product, which is of paramount importance for the biological activity of many pharmaceutical compounds. For instance, proline-based ionic liquids have been successfully used in asymmetric aldol (B89426) and Michael reactions, key steps in the formation of complex heterocyclic systems. researchgate.neteurekaselect.com The recyclability of these ionic liquid-based catalyst systems further enhances their appeal from a green chemistry perspective. researchgate.net While direct application to this compound is not extensively documented, the principles of ionic liquid organocatalysis are highly relevant for the development of novel synthetic routes towards this and related spirocyclic lactams.

Synthesis of Specific Diazaspiro[4.5]decanone and Related Scaffolds

The diazaspiro[4.5]decanone framework is a core structure in a variety of medicinally important compounds. The following sections detail the synthesis of specific analogs and related spirocyclic systems, highlighting the diversity of chemical approaches employed.

Spirocarbocyclic imidazolidine-2,4-diones, commonly known as spirohydantoins, are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant and antitumor properties. ijacskros.comceon.rs The synthesis of these structures often involves the Bucherer-Bergs reaction or variations thereof, which utilizes a ketone, cyanide, and a source of ammonia and carbonate. ceon.rsorganic-chemistry.org

A notable three-step synthesis for N-1 monosubstituted spiro carbocyclic hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed. mdpi.comresearchgate.net This method proceeds with high yields and does not require extensive purification of intermediates, making it a cost-effective and efficient route. mdpi.comresearchgate.net The key steps involve a Strecker reaction to form an α-amino nitrile, followed by reaction with potassium cyanate (B1221674) to yield a ureido derivative, which is then cyclized to the final spirohydantoin. mdpi.com

Alternative approaches include solid-phase synthesis, which is particularly useful for the generation of compound libraries for high-throughput screening. acs.org The reaction of diazomethane (B1218177) with 5-arylidene hydantoin (B18101) derivatives has also been employed to create novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com Furthermore, 1,3-dipolar cycloaddition reactions provide a pathway to complex spiro-hydantoins. beilstein-journals.orgbeilstein-journals.org

Synthetic MethodKey FeaturesExample ProductReferences
Three-Step SynthesisHigh yields, cost-effective, no extensive purification1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.comresearchgate.net
Solid-Phase SynthesisSuitable for library generationSpirohydantoin libraries acs.org
Reaction with DiazomethaneFormation of spiro[imidazolidine-pyrazoline] derivativesSpiro[imidazolidine-pyrazoline]-2,4-diones ijacskros.com
1,3-Dipolar CycloadditionAccess to complex spiro-hydantoinsHydantoin/1,2,4-oxadiazoline spiro-compounds beilstein-journals.orgbeilstein-journals.org

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential for various diseases. nih.gov The synthesis of diazaspiro[4.5]iminosugars combines the structural features of iminosugars with the spirocyclic scaffold, leading to novel compounds with potentially unique biological activities.

The synthesis of these complex molecules often starts from readily available chiral precursors like natural amino acids. nih.gov Key synthetic transformations can include ring-closing metathesis to form the piperidine (B6355638) core, followed by stereoselective functionalization. nih.gov Reductive amination is a crucial step for introducing the second nitrogen atom and completing the spirocyclic system. researchgate.net Organocatalytic methods, such as tandem α-chlorination-aldol reactions, have also been employed to construct the necessary polyhydroxylated backbone. researchgate.net

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have emerged as promising scaffolds in drug discovery, with applications as kinase inhibitors and antifungal agents. nih.govnih.govnih.gov Synthetic routes to these compounds are often designed to allow for diversification at various positions of the spirocyclic core to explore structure-activity relationships.

A common strategy involves the Michael addition of a pipecolate-derived enolate to a nitroalkene. researchgate.net This approach has been shown to be scalable and provides access to a range of racemic 4-substituted derivatives in good yields. researchgate.netresearchgate.net Subsequent transformations, such as reduction of the nitro group and lactamization, complete the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core. Chiral high-performance liquid chromatography (HPLC) can then be used to separate the enantiomers. researchgate.net Microwave-assisted synthesis has also been reported to accelerate the formation of related triazaspiro[4.5]decan-2-one systems. researchgate.net

Derivative ClassSynthetic ApproachKey FeaturesReferences
4-Substituted-2,8-diazaspiro[4.5]decan-1-onesMichael addition of pipecolate-derived enolates to nitroalkenesScalable, good yields, provides racemic products researchgate.netresearchgate.net
1,4,8-Triazaspiro[4.5]decan-2-onesMicrowave-assisted solid-phase synthesisAccelerated reaction times researchgate.net

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process optimization and scale-up are critical for ensuring the economic viability and safety of a synthetic route. For the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, several aspects of the process have been optimized.

Computational and Quantum Chemical Investigations of 1 Phenyl 1,8 Diazaspiro 4.5 Decan 2 One Structures

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima Determination

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the structural and spectral properties of organic compounds. rsc.org This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, which corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For flexible molecules like 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one, which can exist in multiple conformations, DFT calculations are crucial for identifying the various possible conformers and determining their relative stabilities by calculating their energies.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netmdpi.com The geometry of the molecule is then iteratively adjusted until the forces on all atoms are close to zero, signifying that an energy minimum has been reached. researchgate.net

While direct DFT studies on this compound are not extensively published, the methodology can be illustrated by examining a closely related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. In a study of this molecule, researchers used the B3LYP functional with the 6-31+G(d,p) basis set for structural optimization. They identified four distinct conformations (A, B, C, and D) and calculated their energy minima to determine the most stable form. The results indicated that conformation B was the most energetically favorable.

Illustrative DFT Energy Minima Data for a Related Compound The following table shows calculated energy minima for different conformations of the analogous compound 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

ConformationRelative Energy (kJ/mol)
B 0
A 9.43
C 26.08
D 30.83

This data is for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and serves as an example of the type of results obtained from DFT calculations.

Such computational analysis provides a foundational understanding of the molecule's preferred shape, which is essential for interpreting experimental data and predicting its interactions with other molecules.

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical calculations are indispensable for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often impossible to observe experimentally. researchgate.netmdpi.com These methods allow for the mapping of the potential energy surface of a reaction, providing insights into the energetic feasibility and selectivity of different pathways. rsc.org

Many organic reactions can yield multiple products. The preference for one outcome over others is described by selectivity:

Chemoselectivity: Preference for reaction at one functional group over another.

Regioselectivity: Preference for bond formation at one position over another.

Stereoselectivity: Preference for the formation of one stereoisomer over another.

Computational methods can predict these selectivities by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation barrier is the most kinetically favored, and its product is expected to be the major one.

For instance, the synthesis of spirocyclic compounds often involves cycloaddition reactions, such as the [3+2] cycloaddition (32CA), where selectivity is paramount. In the synthesis of novel spiro[pyrrolidine-2,3′-oxindoles], a one-pot multi-component reaction was employed, and the predefined stereochemistry of the reactants was shown to determine the stereochemistry of the final product, highlighting the importance of understanding these selective processes. mdpi.com Computational studies on such reactions can explain the observed selectivities by analyzing the electronic interactions and steric hindrances in the transition states. nih.gov

Within the framework of Molecular Electron Density Theory (MEDT), the Global Electron Density Transfer (GEDT) is a key concept for understanding the feasibility of polar reactions. mdpi.comnih.gov GEDT quantifies the net flow of electron density from the nucleophile to the electrophile at the transition state. A significant GEDT value indicates a polar reaction mechanism, where electrostatic interactions play a crucial role.

Studies on polar Diels-Alder reactions have established a clear correlation: the higher the GEDT at the transition state, the lower the activation energy and thus the faster the reaction rate. mdpi.comresearchgate.net This is because the electronic stabilization of the electrophilic component as it gains electron density is greater than the destabilization of the nucleophilic component, leading to a net stabilization of the transition state. nih.gov

For reactions involving this compound, either in its synthesis or its subsequent transformations, calculating the GEDT would clarify the reaction's polarity. Reactivity indices derived from DFT, such as electrophilicity (ω) and nucleophilicity (N), can be calculated for the reactants to predict the direction and magnitude of electron flow. mdpi.com For example, in a hypothetical cycloaddition reaction to form the spirocyclic core, analyzing the GEDT would help determine whether the mechanism is concerted and polar, or perhaps stepwise.

Theoretical Prediction of Spectroscopic and Electronic Properties

Computational quantum chemistry is a powerful tool for predicting various molecular properties, including those that can be measured experimentally through spectroscopy.

DFT methods can accurately predict vibrational frequencies (Infrared and Raman spectra) and, crucially, Nuclear Magnetic Resonance (NMR) parameters. researchgate.net The prediction of ¹H and ¹³C NMR chemical shifts is particularly valuable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.govnmrdb.org Comparing this predicted spectrum with an experimental one can confirm the proposed structure. For instance, in the study of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione, Gauge-Independent Atomic Orbital (GIAO) calculations were used to predict ¹³C NMR chemical shifts, which were then compared with experimental data to confirm the structure of the lowest energy conformer.

Beyond spectroscopic data, DFT is used to calculate fundamental electronic properties that govern a molecule's reactivity. nih.gov These properties are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a better electron donor.

E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

From these orbital energies, key reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. rsc.org

Illustrative Calculated Electronic Properties The following table provides examples of electronic properties that would be calculated for this compound using DFT.

PropertySymbolFormulaTypical Interpretation
HOMO Energy E(HOMO)-Electron-donating ability
LUMO Energy E(LUMO)-Electron-accepting ability
Energy Gap ΔEE(LUMO) - E(HOMO)Chemical reactivity, stability
Electronegativity χ-(E(HOMO) + E(LUMO))/2Tendency to attract electrons
Chemical Hardness η(E(LUMO) - E(HOMO))/2Resistance to change in electron distribution
Electrophilicity Index ωχ² / (2η)Propensity to accept electrons

These theoretical predictions of spectroscopic and electronic properties are vital for rationalizing the observed behavior of this compound and for guiding the design of new molecules with desired characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one?

  • Methodology : The compound can be synthesized via spiroannulation reactions, often involving cyclization of pre-functionalized intermediates. For example, U.S. Patent 7,049,320 describes a stereoselective approach using chiral catalysts to control the configuration at the spiro center. Key steps include:

  • Formation of the diazaspiro core via intramolecular cyclization.
  • Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Validation : Monitor reaction progress using TLC and confirm final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds are >95% for biological assays.
  • Structural Confirmation :
  • NMR Spectroscopy : Assign peaks for the spirocyclic nitrogen atoms (δ 3.2–4.1 ppm for N–CH2_2 groups) and aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Resolve the spirocyclic conformation and confirm stereochemistry .

Q. What protocols ensure stability during storage and handling?

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
  • Stability Testing : Perform accelerated stability studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Hydrolytic stability in buffered solutions (pH 1–10) should also be assessed .

Advanced Research Questions

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : Prepare hydrochloride or tosylate salts using methods from U.S. Patent 7,049,320. For example:

  • Dissolve the free base in anhydrous ethanol.
  • Add equimolar HCl gas or toluenesulfonic acid.
  • Crystallize the salt under reduced pressure and characterize via DSC (melting point analysis) and PXRD (polymorph identification) .
    • Solubility Screening : Use shake-flask methods in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

Q. How can computational modeling predict bioactivity and target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with CNS targets (e.g., σ receptors). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD_\text{D}) .
  • QSAR Studies : Corolate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using multivariate regression analysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Derivatization Strategies :

  • Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring via cross-coupling reactions.
  • Modify the diazaspiro core with alkyl or aryl groups at the nitrogen atoms .
    • Biological Assays : Screen derivatives for receptor binding (e.g., radioligand displacement assays) and functional activity (e.g., cAMP modulation in cell-based assays) .

Q. What statistical methods optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k factorial) to identify critical parameters (temperature, catalyst loading, solvent polarity). Use ANOVA to analyze yield and purity data .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction kinetics in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.